molecular formula C13H23NO2 B14090907 [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate

[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate

Cat. No.: B14090907
M. Wt: 225.33 g/mol
InChI Key: IKXGGDPTPVSXQR-UHFFFAOYSA-N
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Description

[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate is an organic compound with a unique structure that includes an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate typically involves multiple steps, starting from readily available precursors One common method includes the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.

Scientific Research Applications

Chemistry

In chemistry, [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and other structures with potential pharmaceutical applications.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding. Its aziridine ring can form covalent bonds with nucleophiles in biological systems, providing insights into reaction mechanisms and potential therapeutic uses.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacological properties. Research may focus on its use as an anticancer agent, given the reactivity of aziridines with DNA.

Industry

Industrially, the compound can be used in the synthesis of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate involves its interaction with nucleophiles, leading to covalent bond formation. The aziridine ring’s strain makes it highly reactive, allowing it to open and form stable adducts with various biological molecules. This reactivity can be harnessed to inhibit enzymes or modify proteins, providing a basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler analog with a three-membered nitrogen-containing ring.

    Epoxide: A three-membered oxygen-containing ring with similar reactivity.

    Cyclopropane: A three-membered carbon ring that shares the strain and reactivity characteristics.

Uniqueness

[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate stands out due to its combination of an aziridine ring with a pent-2-enyl chain and an acetate group. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in synthesis and research. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility compared to simpler analogs.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

[3-methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate

InChI

InChI=1S/C13H23NO2/c1-10(8-9-16-11(2)15)6-7-12-13(3,4)14(12)5/h8,12H,6-7,9H2,1-5H3

InChI Key

IKXGGDPTPVSXQR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C)CCC1C(N1C)(C)C

Origin of Product

United States

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